

# A Comparative Analysis of Monoamine Transporter Affinity for 4-MPM Isomers

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## Compound of Interest

Compound Name: 3-Methyl-2-(4-methylphenyl)morpholine

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This guide provides a detailed comparison of the in vitro monoamine transporter affinity of 4-methylphenmetrazine (4-MPM) and its positional isomers, 2-MPM and 3-MPM. The data presented is crucial for researchers in pharmacology and drug development studying the structure-activity relationships of novel psychoactive substances.

## Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC<sub>50</sub>) of 4-MPM and its isomers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These values were determined using in vitro uptake inhibition assays in rat brain synaptosomes.<sup>[1]</sup> Lower IC<sub>50</sub> values indicate higher binding affinity.

Compound	DAT IC <sub>50</sub> (μM)	NET IC <sub>50</sub> (μM)	SERT IC <sub>50</sub> (μM)
4-MPM	1.93	0.68	0.26
2-MPM	6.74	0.82	1.23
3-MPM	>10	1.57	>10
Phenmetrazine	0.98	0.55	2.51

Data sourced from Gallagher et al. (2018).<sup>[1]</sup>

Based on these findings, 4-MPM demonstrates the highest affinity for the serotonin transporter, suggesting potential entactogen-like properties, similar to MDMA.<sup>[1][2][3][4]</sup> In contrast, 2-MPM and 3-MPM show a preference for the norepinephrine transporter, indicating stimulant properties more aligned with the parent compound, phenmetrazine.<sup>[1][2][3][4]</sup> Notably, 4-MPM is approximately 3.5 times more potent than 2-MPM at the dopamine transporter.<sup>[1]</sup>

## Experimental Protocols

The monoamine transporter affinity of the 4-MPM isomers was evaluated through in vitro uptake inhibition assays using rat brain synaptosomes.<sup>[1][2][3][4][5]</sup> This methodology is a standard procedure for characterizing the interaction of compounds with monoamine transporters.

### Preparation of Synaptosomes:

- Male Wistar rats were euthanized, and their brains were rapidly removed.
- The corpus striatum, hippocampus, and cerebral cortex were dissected on ice. These regions are enriched with DAT, SERT, and NET, respectively.
- The brain tissue was homogenized in a sucrose solution and centrifuged to isolate the synaptosomes, which are resealed nerve terminals containing the monoamine transporters.

### Uptake Inhibition Assay:

- Synaptosomes were pre-incubated with various concentrations of the test compounds (4-MPM, 2-MPM, 3-MPM, or phenmetrazine).
- A tritiated monoamine substrate (<sup>3</sup>H)dopamine, <sup>3</sup>H]serotonin, or <sup>3</sup>H]norepinephrine) was then added to the mixture.
- The uptake of the radiolabeled substrate by the transporters was allowed to proceed for a set period.
- The reaction was terminated by rapid filtration, separating the synaptosomes from the incubation medium.

- The amount of radioactivity trapped within the synaptosomes was quantified using liquid scintillation counting.
- The concentration of the test compound that inhibited 50% of the specific uptake of the radiolabeled substrate ( $IC_{50}$ ) was calculated from concentration-response curves.

## Experimental Workflow

The following diagram illustrates the workflow for the in vitro monoamine transporter uptake inhibition assay.

Workflow for Monoamine Transporter Affinity Assay.

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## References

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